molecular formula C24H26N4O5 B1662247 PD 168077 maleate CAS No. 630117-19-0

PD 168077 maleate

Cat. No.: B1662247
CAS No.: 630117-19-0
M. Wt: 450.5 g/mol
InChI Key: NAEUGRPISCANHO-BTJKTKAUSA-N
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Description

PD 168077 maleate: is a potent and selective agonist for the dopamine D4 receptor. It has a high affinity for the D4 receptor, displaying over 400-fold selectivity over the D2 receptor and over 300-fold selectivity over the D3 receptor . This compound is widely used in neuroscience research to study the role of dopamine receptors in various physiological and pathological processes.

Mechanism of Action

Target of Action

PD 168077 maleate is a potent and selective D4 dopamine receptor agonist . The D4 dopamine receptor is one of the five subtypes of dopamine receptors in the brain. It plays a crucial role in the modulation of neuronal functions, including neurotransmission, neurodevelopment, and synaptic plasticity .

Mode of Action

This compound interacts with the D4 dopamine receptor, displaying over 400-fold selectivity over D2 and over 300-fold selectivity over D3 subtypes . This interaction triggers a series of intracellular events, leading to the activation of the receptor and subsequent physiological responses .

Biochemical Pathways

Upon activation of the D4 dopamine receptor, this compound induces the synaptic translocation of CaMK II to postsynaptic sites in cultured prefrontal cortical neurons . This process is part of the biochemical pathway involved in synaptic plasticity, a key mechanism underlying learning and memory.

Result of Action

The activation of the D4 dopamine receptor by this compound has been shown to reverse object recognition deficits . This suggests that the compound may have potential therapeutic applications in conditions associated with cognitive impairment.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it is unstable in ethanol solution . Therefore, the choice of solvent can significantly impact the stability and efficacy of this compound. Additionally, storage conditions can also affect its stability, with recommendations to store the compound at -20°C under desiccating conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: PD 168077 maleate is synthesized through a multi-step chemical process. The key steps involve the formation of the core structure, followed by the introduction of functional groups that confer selectivity for the D4 receptor. The synthetic route typically involves:

  • Formation of the piperazine ring.
  • Introduction of the cyanophenyl group.
  • Coupling with methylbenzamide.
  • Formation of the maleate salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. The final product is purified through recrystallization and other purification techniques to achieve a purity of over 98% .

Chemical Reactions Analysis

Types of Reactions: PD 168077 maleate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, which may affect the compound’s selectivity and potency.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.

Scientific Research Applications

PD 168077 maleate has numerous applications in scientific research:

Comparison with Similar Compounds

PD 168077 maleate is unique in its high selectivity for the dopamine D4 receptor. Similar compounds include:

This compound stands out due to its exceptional selectivity for the D4 receptor, making it a valuable tool in research focused on this specific receptor subtype.

Properties

IUPAC Name

(Z)-but-2-enedioic acid;N-[[4-(2-cyanophenyl)piperazin-1-yl]methyl]-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O.C4H4O4/c1-16-5-4-7-17(13-16)20(25)22-15-23-9-11-24(12-10-23)19-8-3-2-6-18(19)14-21;5-3(6)1-2-4(7)8/h2-8,13H,9-12,15H2,1H3,(H,22,25);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAEUGRPISCANHO-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)NCN2CCN(CC2)C3=CC=CC=C3C#N.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1042601
Record name N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

450.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

630117-19-0
Record name PD-168077 maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0630117190
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-(2-Cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (2Z)-2-butenedioate (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1042601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PD-168077 MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YX2UJ5W5P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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